molecular formula C10H7ClO4 B11769754 5-Chloro-3-methoxybenzofuran-2-carboxylic acid

5-Chloro-3-methoxybenzofuran-2-carboxylic acid

Cat. No.: B11769754
M. Wt: 226.61 g/mol
InChI Key: IVGCNVQIQYQYKK-UHFFFAOYSA-N
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Description

5-Chloro-3-methoxybenzofuran-2-carboxylic acid is an organic compound with the molecular formula C10H7ClO4. It is a derivative of benzofuran, a heterocyclic aromatic compound known for its diverse biological and pharmacological activities . This compound is characterized by the presence of a chloro group at the 5-position, a methoxy group at the 3-position, and a carboxylic acid group at the 2-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methoxybenzofuran-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzaldehyde and methoxyacetic acid.

    Formation of Benzofuran Ring: The benzofuran ring is formed through a cyclization reaction, often involving the use of a Lewis acid catalyst.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

5-Chloro-3-methoxybenzofuran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxybenzofuran-3-carboxylic acid
  • 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid
  • 5-Bromo-3-methoxybenzofuran-2-carboxylic acid

Uniqueness

Compared to similar compounds, 5-Chloro-3-methoxybenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H7ClO4

Molecular Weight

226.61 g/mol

IUPAC Name

5-chloro-3-methoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7ClO4/c1-14-8-6-4-5(11)2-3-7(6)15-9(8)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

IVGCNVQIQYQYKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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